Orfamide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

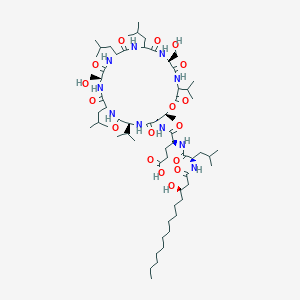

Molecular Formula |

C63H112N10O17 |

|---|---|

Molecular Weight |

1281.6 g/mol |

IUPAC Name |

(4S)-5-[[(6S,15S,21S,24S,25S)-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2R)-2-[[(3R)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)/t40-,41+,42-,43+,44?,45?,46?,47-,48-,51-,52?,53-/m0/s1 |

InChI Key |

FPMIEPCWEZBKGP-UYJZFFHQSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H]1[C@@H](OC(=O)C(NC(=O)[C@@H](NC(=O)C(NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Orfamide B producing bacterial strains

An In-depth Technical Guide on Orfamide B Producing Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclic lipopeptide (CLP) belonging to the orfamide family of biosurfactants. These molecules are produced by various species of Pseudomonas bacteria and have garnered significant interest due to their diverse biological activities, including antifungal, insecticidal, and biosurfactant properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the bacterial strains known to produce this compound, detailed experimental protocols for its production and isolation, and an examination of its biosynthetic pathway.

This compound Producing Bacterial Strains

The primary producers of this compound identified in the scientific literature are strains of Pseudomonas. Notably, Pseudomonas sp. CMR5c and Pseudomonas sp. CMR12a, both isolated from the rhizosphere of cocoyam, are well-characterized producers of this compound.[1][2] While the broader Pseudomonas protegens group is known for producing Orfamide A, these related strains specialize in the synthesis of this compound.[1][2]

Quantitative Data on Orfamide Production

The following table summarizes the yield of purified orfamides from a culture of Pseudomonas sp. CMR5c, as reported in scientific literature.

| Compound | Yield (mg) from 500 mL culture |

| This compound | 33.54 |

| Orfamide F | 9.4 |

| Orfamide G | 5.8 |

| Data sourced from Ma et al. (2016).[1] |

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. This process is orchestrated by a cluster of genes, primarily ofaA, ofaB, and ofaC, which encode the large NRPS enzymes.[2][4][6] These enzymes are modular, with each module responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. The biosynthesis is terminated by a thioesterase (TE) domain, which catalyzes the cyclization and release of the final lipopeptide.[2][4] The production of orfamides is regulated by LuxR-type transcriptional regulators.[2][4]

Biosynthesis Pathway of this compound

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]

- 6. Coregulation of the cyclic lipopeptides orfamide and sessilin in the biocontrol strain Pseudomonas sp. CMR12a - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Orfamide B Lipopeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B is a cyclic lipopeptide (CLP) biosurfactant produced by various Pseudomonas species, notably Pseudomonas protegens and related strains.[1][2][3] It belongs to the orfamide family of lipopeptides, which are characterized by a 10-amino acid peptide chain linked to a β-hydroxy fatty acid tail.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, its biosynthesis, methods for its characterization, and its known biological activities. The information is presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structure of this compound

This compound is a cyclic lipodepsipeptide, meaning its structure includes a cyclic peptide backbone with at least one ester linkage, and a lipid moiety.[4][6] The core structure consists of a decapeptide chain and a 3-hydroxy fatty acid.

Amino Acid Sequence and Stereochemistry

The amino acid sequence of this compound has been determined through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][7] The sequence contains a mix of L- and D-amino acids, a common feature of non-ribosomally synthesized peptides.[8][9]

The amino acid sequence of this compound is: L-Leu¹ - D-Glu² - D-allo-Thr³ - D-allo-Ile⁴ - D-Leu⁵ - D-Ser⁶ - L-Leu⁷ - L-Leu⁸ - D-Ser⁹ - L-Val¹⁰ [10]

A key structural feature of the orfamide class is the ester bond that forms the cyclic structure. This lactone ring is formed between the carboxyl group of the C-terminal amino acid (L-Val¹⁰) and the hydroxyl group of the D-allo-Thr³ residue.[4][11]

Fatty Acid Chain

Attached to the N-terminus of the peptide chain is a β-hydroxy fatty acid. For this compound, this is typically a 3-hydroxy-tetradecanoic acid (3-OH-C14:0) .[1][7] The stereochemistry of the hydroxyl group at the C-3 position of the fatty acid has been determined to be of the R-configuration.[10][12]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and biological function as a biosurfactant.[13]

| Property | Value | Reference(s) |

| Molecular Formula | C₆₅H₁₁₆N₁₀O₁₇ | [1] |

| Molecular Weight | 1309.7 g/mol | [1] |

| Solubility | Soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Poorly soluble in water. | [14] |

| Appearance | Solid | [14] |

Biosynthesis of this compound

This compound is synthesized by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[8][9][15] The biosynthesis is governed by a gene cluster containing three main NRPS genes: ofaA, ofaB, and ofaC.[1][3][5][16]

Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.[8][17] The order of the modules on the NRPS genes is generally co-linear with the sequence of amino acids in the final lipopeptide product.[8] The ofaA, ofaB, and ofaC genes encode the modules for the ten amino acids of this compound.[1][5] The biosynthesis process concludes with the cyclization and release of the lipopeptide, a reaction catalyzed by a terminal thioesterase (TE) domain.[1][5][10]

Caption: Biosynthesis of this compound via the NRPS machinery.

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification Workflow

A general workflow for the isolation and purification of this compound from a bacterial culture is outlined below.

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Bacterial Cultivation: Pseudomonas strains known to produce this compound (e.g., Pseudomonas sp. CMR5c or CMR12a) are grown in a suitable liquid medium.[1][5]

-

Extraction: The bacterial culture is subjected to solvent extraction, often with methanol, to isolate the lipopeptides.[5]

-

Purification: The crude extract is purified using a combination of solid-phase extraction (SPE) with a C18 cartridge and reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Structural Elucidation

The precise chemical structure of this compound is determined using a combination of high-resolution mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the elemental composition and exact molecular weight of the molecule.[1] Tandem MS (MS/MS) is employed to fragment the molecule, which helps in sequencing the amino acids in the peptide chain.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the three-dimensional structure of the molecule.[1][7][18][19] Chiral analysis techniques, such as Marfey's method, are used in conjunction with NMR to determine the absolute stereochemistry of the amino acids.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily attributed to its biosurfactant properties.[1][2][3]

Known Biological Activities

-

Antifungal Activity: this compound has been shown to be effective against various fungal plant pathogens, such as Rhizoctonia solani and Magnaporthe oryzae.[1][3]

-

Anti-oomycete Activity: It causes the lysis of zoospores of oomycetes like Phytophthora and Pythium.[1][3]

-

Insecticidal Activity: Orfamides have demonstrated insecticidal properties against aphids.[1][20]

-

Bacterial Motility: As a biosurfactant, this compound plays a crucial role in the swarming motility of its producing bacterium.[1][3]

Quantitative Biological Data

| Target Organism/Activity | Effective Concentration | Effect | Reference(s) |

| Rhizoctonia solani AG 4-HGI | 100 µM | Increased hyphal branching | [1][3] |

| Phytophthora porri CBS 127099 | ≥ 25 µM | Zoospore lysis within 55-70 seconds | [1] |

| Pythium ultimum | ≥ 25 µM | Zoospore lysis within 55-70 seconds | [1] |

| Magnaporthe oryzae (on rice plants) | 50 µM | Reduction in blast lesions | [1][3] |

Proposed Mechanism of Action

The primary mechanism of action for this compound and other cyclic lipopeptides is believed to be their interaction with and disruption of biological membranes. As an amphiphilic molecule, this compound can insert itself into the lipid bilayers of cell membranes, leading to changes in membrane permeability, pore formation, and ultimately cell lysis.[14] In the case of fungi like M. oryzae, orfamides have been shown to inhibit the formation of appressoria, which are specialized structures necessary for plant tissue invasion.[1][3][14]

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a structurally complex and biologically active cyclic lipopeptide with significant potential for applications in agriculture and medicine. Its detailed structural characterization, understanding of its biosynthetic pathway, and elucidation of its mechanisms of action are crucial for harnessing its full potential. This technical guide provides a foundational resource for researchers aiming to explore and utilize this fascinating natural product.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Lipopeptide Biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 10. Discovery of New Cyclic Lipodepsipeptide Orfamide N via Partnership with Middle School Students from the Boys and Girls Club - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indexing the Pseudomonas specialized metabolome enabled the discovery of poaeamide B and the bananamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total Synthesis and Structure Correction of the Cyclic Lipodepsipeptide Orfamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Physicochemical and Functional Properties of Biosurfactants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Coregulation of the cyclic lipopeptides orfamide and sessilin in the biocontrol strain Pseudomonas sp. CMR12a - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Nuclear Magnetic Resonance Fingerprint Matching Approach for the Identification and Structural Re-Evaluation of Pseudomonas Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]

Orfamide B: A Comprehensive Technical Guide on its Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant interest within the scientific community due to its potent biological activities, including insecticidal, antifungal, and biosurfactant properties. This technical guide provides an in-depth analysis of the chemical structure of this compound, focusing on its amino acid sequence and fatty acid tail. Detailed experimental protocols for its isolation and structural elucidation using advanced spectroscopic techniques are presented. Furthermore, this document includes quantitative data, logical workflows, and structural diagrams to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction

Cyclic lipopeptides (CLPs) are a diverse class of secondary metabolites synthesized by non-ribosomal peptide synthetases (NRPS). Their amphiphilic nature, consisting of a cyclic peptide core linked to a lipid tail, underpins their ability to interact with and disrupt cell membranes, leading to a broad spectrum of biological activities. This compound belongs to the orfamide family of CLPs and is distinguished by its specific amino acid composition and fatty acid moiety. A thorough understanding of its structure is paramount for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts to develop novel therapeutic agents.

Chemical Structure of this compound

This compound is a decapeptide, meaning its cyclic core is composed of ten amino acid residues. This peptide ring is attached to a 3-hydroxy fatty acid tail, contributing to the molecule's amphiphilicity.

Amino Acid Sequence and Stereochemistry

The amino acid sequence of this compound has been determined through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The stereochemistry of the individual amino acids is crucial for the molecule's three-dimensional conformation and biological function and has been established using techniques such as Marfey's method.

The complete amino acid sequence and stereochemistry of this compound is as follows:

3-hydroxy-tetradecanoyl-L-Leu-D-Glu-L-Thr-L-Ile-D-Leu-L-Ser-L-Leu-L-Leu-D-Ser-L-Val

A key structural feature of this compound is the presence of both L- and D-amino acids, which is a common characteristic of non-ribosomally synthesized peptides. The cyclization is formed by an ester linkage between the C-terminal Valine and the hydroxyl group of the Threonine residue.

Fatty Acid Tail

The lipid component of this compound is a 3-hydroxytetradecanoic acid . This saturated fatty acid contains 14 carbon atoms with a hydroxyl group at the C-3 position. The fatty acid tail is attached to the N-terminal Leucine of the peptide chain via an amide bond.

Quantitative Data

The structural elucidation of this compound relies on precise measurements from spectroscopic analyses. The following tables summarize key quantitative data.

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for this compound in CD₃CN are provided below. This data is essential for confirming the amino acid sequence and the structure of the fatty acid tail.

| Residue/Moiety | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fatty Acid Tail | |||

| 3-OH-C14:0 | β-CH | 3.85 | 68.5 |

| α-CH₂ | 2.30, 2.40 | 43.1 | |

| Amino Acids | |||

| L-Leu¹ | NH | 8.15 | |

| α-CH | 4.45 | 52.0 | |

| D-Glu² | NH | 8.30 | |

| α-CH | 4.35 | 53.5 | |

| L-Thr³ | NH | 7.90 | |

| α-CH | 4.15 | 60.1 | |

| β-CH | 5.10 | 70.2 | |

| L-Ile⁴ | NH | 8.05 | |

| α-CH | 4.20 | 58.9 | |

| D-Leu⁵ | NH | 8.50 | |

| α-CH | 4.55 | 54.1 | |

| L-Ser⁶ | NH | 8.25 | |

| α-CH | 4.40 | 56.8 | |

| L-Leu⁷ | NH | 7.95 | |

| α-CH | 4.25 | 53.2 | |

| L-Leu⁸ | NH | 8.10 | |

| α-CH | 4.30 | 53.4 | |

| D-Ser⁹ | NH | 8.40 | |

| α-CH | 4.50 | 55.9 | |

| L-Val¹⁰ | NH | 8.20 | |

| α-CH | 4.10 | 60.5 |

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the amino acid sequence.

| Parameter | Value |

| Molecular Formula | C₆₀H₁₀₉N₁₁O₁₇ |

| Monoisotopic Mass | 1267.7861 Da |

| [M+H]⁺ | 1268.7934 m/z |

| [M+Na]⁺ | 1290.7753 m/z |

Experimental Protocols

The isolation and structural characterization of this compound involves a multi-step process combining microbiology, chromatography, and spectroscopy.

Isolation and Purification of this compound

-

Bacterial Culture: Pseudomonas strains known to produce this compound are cultured in a suitable liquid medium (e.g., King's B medium) under optimal conditions for secondary metabolite production.

-

Extraction: The bacterial culture is centrifuged to separate the cells from the supernatant. The supernatant is then acidified (e.g., with HCl to pH 2) to precipitate the lipopeptides. The precipitate is collected by centrifugation and extracted with an organic solvent such as methanol (B129727) or acetonitrile.

-

Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove polar impurities and concentrate the lipopeptide fraction.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified extract is further purified by RP-HPLC using a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA). Fractions are collected and analyzed by mass spectrometry to identify those containing this compound.

Structural Elucidation

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This is used to determine the accurate mass and elemental composition of the purified this compound.

-

Tandem Mass Spectrometry (ESI-MS/MS): The protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) provide information about the amino acid sequence.

A suite of 1D and 2D NMR experiments are performed on the purified this compound sample dissolved in a suitable deuterated solvent (e.g., CD₃CN or CD₃OH).

-

¹H NMR: Provides information on the number and types of protons in the molecule.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid types.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for sequencing the amino acids and linking the fatty acid tail.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the 3D structure and the sequence.

-

Acid Hydrolysis: The purified this compound is completely hydrolyzed into its constituent amino acids using 6 M HCl at high temperature.

-

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

-

LC-MS Analysis: The resulting diastereomeric derivatives are separated and analyzed by LC-MS.

-

Comparison with Standards: The retention times of the derivatized amino acids from this compound are compared with those of derivatized D- and L-amino acid standards to determine the absolute stereochemistry of each residue.

Visualizations

Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Structural Elucidation

Caption: Experimental workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the structure and analysis of this compound. The combination of its unique amino acid sequence, stereochemistry, and fatty acid tail contributes to its significant biological activities. The experimental protocols and data presented herein offer a valuable resource for researchers aiming to isolate, characterize, and potentially modify this intriguing natural product for various applications in medicine and agriculture. The continued study of this compound and related cyclic lipopeptides holds great promise for the discovery of new lead compounds in drug development.

In-Depth Technical Guide: The Biological Activity of Orfamide B Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orfamide B, a cyclic lipopeptide (CLP) produced by various Pseudomonas species, has emerged as a promising biocontrol agent against a spectrum of phytopathogenic fungi and oomycetes. Its amphiphilic structure, comprising a fatty acid tail linked to a cyclic oligopeptide, facilitates its interaction with and disruption of pathogen cell membranes. This technical guide provides a comprehensive overview of the biological activity of this compound, including quantitative data on its efficacy, detailed experimental protocols for its assessment, and an exploration of its mode of action. Research indicates that this compound shares a nearly identical spectrum and level of activity with its structural analog, Orfamide A.[1][2][3] Therefore, data for Orfamide A is included where specific data for this compound is unavailable, with the strong likelihood of comparable efficacy.

Quantitative Biological Activity of this compound

The antifungal and anti-oomycete activity of this compound and its analogs has been quantified against several key plant pathogens. The following tables summarize the effective concentrations of Orfamide A, which is considered to have activity equal to this compound, required to inhibit various pathogenic processes.[1][2][3]

Table 1: In Vitro Antifungal and Anti-Oomycete Activity of Orfamide A/B

| Pathogen Species | Assay Type | Orfamide A/B Concentration (µM) | Observed Effect |

| Rhizoctonia solani AG 4-HGI | Hyphal Branching Assay | 100 | Increased hyphal branching, indicative of growth inhibition. |

| Magnaporthe oryzae VT5M1 | Appressorium Formation Assay | 50 | Blocked the formation of appressoria, crucial for host penetration. |

| Magnaporthe oryzae VT5M1 | Rice Blast Disease Assay | 50 | Reduced the number of sporulating susceptible-type blast lesions on rice plants. |

| Phytophthora porri CBS 127099 | Zoospore Lysis Assay | ≥25 | Caused lysis of zoospores within 55-70 seconds. |

| Pythium ultimum | Zoospore Lysis Assay | ≥25 | Caused lysis of zoospores within 55-70 seconds. |

Data sourced from Ma et al., 2016.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocontrol studies. The following are protocols for key experiments used to assess the biological activity of this compound.

In Vitro Assay for Appressorium Formation Inhibition in Magnaporthe oryzae

This assay directly evaluates the inhibitory effect of this compound on the formation of appressoria, the specialized infection structures of the rice blast fungus.

Materials:

-

Magnaporthe oryzae conidial suspension (5 x 10^4 conidia/mL in sterile distilled water)

-

This compound stock solution (in DMSO)

-

Sterile distilled water

-

Hydrophobic glass coverslips or plastic slides

-

Humid chamber

-

Light microscope

Procedure:

-

Prepare a serial dilution of this compound in sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50 µM). A control with the same concentration of DMSO should be included.

-

Mix the conidial suspension with the this compound dilutions (or DMSO control) in a 1:1 ratio.

-

Pipette 20 µL droplets of each mixture onto the hydrophobic surface of the coverslips or slides.

-

Place the coverslips/slides in a humid chamber to maintain humidity and prevent drying.

-

Incubate at 25°C for 8-24 hours in the dark.

-

Observe the spores under a light microscope and quantify the percentage of germinated spores that have formed appressoria for each treatment. A minimum of 100 spores should be counted per replicate.

-

Calculate the percentage of appressorium formation inhibition relative to the DMSO control.

Zoospore Lysis Assay for Phytophthora and Pythium Species

This assay assesses the ability of this compound to disrupt the motile zoospores of oomycete pathogens.

Materials:

-

Zoospore suspension of Phytophthora or Pythium species (e.g., 10^4 zoospores/mL)

-

This compound stock solution (in DMSO)

-

Sterile distilled water or buffer

-

Microscope slides

-

Light microscope with video recording capabilities (optional)

Procedure:

-

Prepare a range of this compound concentrations in sterile distilled water or an appropriate buffer.

-

On a microscope slide, mix a small volume of the zoospore suspension with an equal volume of the this compound solution.

-

Immediately observe the mixture under a light microscope.

-

Record the time taken for the zoospores to become immotile and subsequently lyse.

-

Compare the lysis time across different concentrations of this compound. A control with DMSO should be observed to ensure no lysis occurs due to the solvent.[1]

Mechanism of Action and Signaling Pathways

The primary mode of action for this compound, like other cyclic lipopeptides, is the disruption of the fungal cell membrane.[7] The amphiphilic nature of the molecule allows it to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and leakage of essential cellular components, ultimately resulting in cell death.[7]

While the direct impact of this compound on specific signaling pathways within plant pathogens is an area of ongoing research, the broader class of cyclic lipopeptides is known to induce a range of cellular responses in fungi. These can include:

-

Induction of Oxidative Stress: Treatment with CLPs has been shown to increase the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative damage to proteins, lipids, and DNA.[4]

-

Inhibition of Ergosterol (B1671047) Biosynthesis: Some antifungal compounds exert their effect by interfering with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. While not definitively shown for this compound, this remains a potential mechanism.[8][9]

-

Disruption of Cell Wall Integrity: Although the primary target is the cell membrane, the disruption of membrane function can indirectly affect cell wall synthesis and integrity.

It is also important to note that this compound can induce systemic resistance in host plants. In rice, orfamides have been shown to trigger defense responses against the necrotrophic fungus Cochliobolus miyabeanus through a mechanism involving abscisic acid signaling.[10][11][12] This indicates a dual role for this compound in plant protection: direct antagonism of the pathogen and enhancement of the plant's own defense mechanisms.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic Lipopeptides of Bacillus amyloliquefaciens DHA6 Are the Determinants to Suppress Watermelon Fusarium Wilt by Direct Antifungal Activity and Host Defense Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory activity of bacterial lipopeptides against Fusarium oxysporum f.sp. Strigae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Activity of Lipopeptides From Bacillus XT1 CECT 8661 Against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of the Fungal Cyclic Lipodepsipeptide Pleosporacin, a New Selective Inhibitor of the Phytopathogen Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Antifungal Spectrum of Orfamide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant potential as a biocontrol agent due to its broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its spectrum of activity, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data on its antifungal efficacy are summarized, and key experimental protocols are detailed to facilitate further research and development. Additionally, a proposed signaling pathway for its mode of action is visualized to provide a deeper understanding of its effects on fungal pathogens.

Introduction

Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites known for their diverse biological activities, including antimicrobial, insecticidal, and surfactant properties. This compound belongs to the orfamide family of CLPs, which are characterized by a cyclic peptide core linked to a fatty acid tail. This amphiphilic structure is crucial for their interaction with and disruption of fungal cell membranes, leading to cell death. This document serves as an in-depth technical resource on the antifungal spectrum and activity of this compound.

Antifungal Spectrum of this compound

This compound exhibits significant activity against a range of phytopathogenic fungi and oomycetes. Its efficacy is demonstrated through various effects, including the inhibition of mycelial growth, lysis of zoospores, and interference with key developmental processes such as appressorium formation.

Quantitative Antifungal Activity

The following table summarizes the available quantitative and semi-quantitative data on the antifungal activity of this compound and its close structural analog, Orfamide A.

| Fungal/Oomycete Species | Assay Type | This compound Concentration | Observed Effect | Citation |

| Rhizoctonia solani AG 4-HGI | Hyphal Branching Assay | 100 µM | Increased hyphal branching | [1] |

| Phytophthora porri CBS 127099 | Zoospore Lysis Assay | ≥25 µM | Zoospore lysis within 55-70 seconds | [1][2] |

| Pythium ultimum | Zoospore Lysis Assay | ≥25 µM | Zoospore lysis within 55-70 seconds | [1][2] |

| Magnaporthe oryzae VT5M1 | Appressorium Formation Assay | 50 µM | Blocked appressorium formation | [1] |

Note: Orfamide A and B have been shown to have comparable activity in several assays.[1][3]

Mechanism of Action

The primary mechanism of antifungal action for this compound and other cyclic lipopeptides is the disruption of the fungal cell membrane's integrity.[2] The lipophilic fatty acid tail is believed to insert into the lipid bilayer of the fungal membrane, while the hydrophilic peptide ring remains at the surface. This interaction leads to the formation of pores or channels, causing an efflux of essential ions and molecules, loss of membrane potential, and ultimately, cell lysis.

Proposed Signaling Pathway for this compound-Induced Cell Death

The interaction of this compound with the fungal cell membrane is hypothesized to trigger a cascade of events leading to programmed cell death or necrosis.

Caption: Proposed signaling pathway of this compound's antifungal action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

-

Fungal Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at its optimal growth temperature.

-

Harvest spores or mycelial fragments and suspend them in a sterile saline solution containing 0.05% Tween 80.

-

Adjust the inoculum concentration to 1-5 x 10^4 Colony Forming Units (CFU)/mL using a hemocytometer or by spectrophotometric methods.

-

-

This compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a positive control (inoculum without this compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the specific fungus for 48-72 hours.

-

-

MIC Determination:

-

After incubation, visually determine the MIC as the lowest concentration of this compound that completely inhibits fungal growth.

-

Zoospore Lysis Assay

This assay is particularly relevant for oomycete pathogens that produce motile zoospores.

Workflow:

Caption: Workflow for the Zoospore Lysis Assay.

Detailed Steps:

-

Zoospore Production:

-

Culture the oomycete (e.g., Phytophthora or Pythium spp.) on a suitable medium (e.g., V8 agar) to induce sporangia formation.

-

Induce zoospore release by washing the culture with sterile, cold distilled water.

-

-

Assay Procedure:

-

On a microscope slide, mix a small volume of the zoospore suspension with an equal volume of the this compound solution at the desired concentration.

-

Immediately observe the mixture under a light microscope.

-

Record the time taken for the zoospores to lyse (cease motility and burst).

-

Hyphal Branching Assay

This assay assesses the morphological changes induced by this compound on fungal hyphae.

Detailed Steps:

-

Fungal Culture:

-

Inoculate the center of a sterile microscope slide coated with a thin layer of water agar with a small agar plug from an actively growing culture of the fungus (e.g., Rhizoctonia solani).

-

-

This compound Application:

-

Place droplets of this compound solution at various concentrations at a defined distance from the growing edge of the fungal mycelium.

-

Use a solvent control (e.g., DMSO) for comparison.

-

-

Incubation and Observation:

-

Incubate the slides in a humid chamber at the optimal growth temperature for the fungus.

-

After a suitable incubation period, observe the hyphal morphology at the zone of interaction under a microscope.

-

Note any changes in hyphal branching, swelling, or other abnormalities compared to the control.

-

Conclusion

This compound is a potent antifungal cyclic lipopeptide with a broad spectrum of activity against important plant pathogens. Its primary mode of action involves the disruption of the fungal cell membrane, leading to cell death. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of its antifungal properties. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by this compound, which will be crucial for its potential development as a commercial biocontrol agent. A more comprehensive determination of its MIC values against a wider array of fungal species, including those of clinical importance, would also be a valuable area for future investigation.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orfamide B Biosynthesis Pathway in Pseudomonas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, exhibits potent biosurfactant and antimicrobial properties, making it a molecule of significant interest for applications in agriculture and medicine. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks that govern its production. The document includes a compilation of quantitative data on orfamide production and bioactivity, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Cyclic lipopeptides (CLPs) are a class of secondary metabolites synthesized by a diverse range of microorganisms, including many species of Pseudomonas. These amphiphilic molecules typically consist of a fatty acid tail linked to a short, cyclic peptide chain. Orfamides are a specific family of CLPs produced by fluorescent Pseudomonas species, with this compound being a notable member.[1][2][3] It differs from its close analog, Orfamide A, by a single amino acid substitution in the peptide ring.[1][2]

This compound has demonstrated significant biological activities, including the lysis of oomycete zoospores and the inhibition of fungal pathogens such as Rhizoctonia solani, highlighting its potential as a biocontrol agent.[1][3] Understanding the intricacies of its biosynthesis is crucial for harnessing its full potential, whether through the genetic engineering of producer strains for enhanced yield or the development of novel antifungal agents. This guide aims to provide a comprehensive technical overview of the this compound biosynthesis pathway in Pseudomonas.

This compound Biosynthesis Pathway

The biosynthesis of this compound is orchestrated by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). These large, modular enzymes function as an assembly line to sequentially add amino acid monomers and a fatty acid tail to the growing peptide chain, independent of ribosomal machinery.

The ofa Gene Cluster

The genetic blueprint for this compound synthesis is encoded within the ofa gene cluster. This cluster typically comprises three large structural genes: ofaA, ofaB, and ofaC.[1][3] These genes encode the multi-modular NRPS enzymes responsible for the assembly of the 10-amino-acid peptide chain of this compound. Each module within the OfaA, OfaB, and OfaC proteins is responsible for the recognition, activation, and incorporation of a specific amino acid. The final step in the biosynthesis is the cyclization and release of the lipopeptide, a reaction catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final NRPS module.[1]

The NRPS Machinery

The NRPS enzymes encoded by the ofa genes are composed of a series of modules, each containing specific domains that carry out the steps of peptide synthesis. The key domains are:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) domain (or peptidyl carrier protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on the current module and the growing peptide chain tethered to the previous module.

-

Thioesterase (TE) domain: Catalyzes the release of the final lipopeptide from the NRPS, often coupled with cyclization.

The sequence of modules along the NRPS dictates the amino acid sequence of the final this compound molecule.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level to ensure its synthesis occurs under appropriate environmental conditions. A key regulatory network involved is the GacA/GacS two-component system, which acts as a global regulator of secondary metabolism in many Pseudomonas species.

The GacA/GacS Two-Component System

The GacS protein is a membrane-bound sensor kinase that responds to currently uncharacterized extracellular signals, which may include plant-derived phenolic compounds. Upon activation, GacS autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, GacA. Phosphorylated GacA then acts as a transcriptional activator for a set of small non-coding RNAs (sRNAs), such as RsmY and RsmZ.

The Rsm Cascade and LuxR-type Regulators

The GacA-activated sRNAs function by sequestering translational repressor proteins of the RsmA family. By binding to RsmA, these sRNAs prevent it from inhibiting the translation of target mRNAs. In the context of orfamide biosynthesis, the RsmA proteins likely repress the translation of LuxR-type transcriptional regulators.

The ofa gene cluster is flanked by two such regulators, ofaR1 and ofaR2. These LuxR-type proteins are believed to directly activate the transcription of the ofaA, ofaB, and ofaC structural genes. Thus, the GacA/GacS system, through the Rsm cascade, ultimately controls the expression of the this compound biosynthesis machinery.

Data Presentation

Production of Orfamides in Pseudomonas species

Quantitative data on the production of this compound is limited in the literature. However, studies on the closely related Orfamide A provide insights into the production yields that can be expected.

| Pseudomonas Strain | Orfamide Produced | Culture Medium | Yield | Reference |

| Pseudomonas sp. CMR5c | This compound | King's B Broth | 33.54 mg from a semi-purified extract | --INVALID-LINK-- |

| Pseudomonas protegens F6 | Orfamide A | Sodium Acetate-Mineral Medium | Not explicitly quantified, but supernatant showed 81% aphid mortality | --INVALID-LINK-- |

Biological Activity of Orfamides

Orfamides exhibit potent biological activities against various plant pathogens.

Table 2: Antifungal Activity of Orfamides against Rhizoctonia solani

| Orfamide | Concentration | Effect | Reference |

| This compound | 100 µM | Increased hyphal branching | --INVALID-LINK-- |

| Orfamide A | 100 µM | Increased hyphal branching | --INVALID-LINK-- |

| Orfamide A | 34.5 µg/mL (LC50) | Mortality against Myzus persicae (aphids) | --INVALID-LINK-- |

Table 3: Zoospore Lysis Activity of Orfamides against Pythium ultimum

| Orfamide | Concentration (µM) | Time to Lysis (seconds) | Reference |

| This compound | 25 | ~65 | --INVALID-LINK-- |

| This compound | 50 | ~50 | --INVALID-LINK-- |

| Orfamide A | 25 | ~55 | --INVALID-LINK-- |

| Orfamide A | 50 | ~45 | --INVALID-LINK-- |

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from methods used for the extraction of orfamides from Pseudomonas cultures.

-

Culture Growth: Inoculate a suitable liquid medium (e.g., King's B broth) with the this compound-producing Pseudomonas strain. Incubate at 28°C with shaking for 48-72 hours.

-

Cell Removal: Centrifuge the culture at 10,000 x g for 20 minutes to pellet the bacterial cells.

-

Acid Precipitation: Decant the supernatant and acidify to pH 2.0 with 6 M HCl. Store at 4°C overnight to allow for the precipitation of the lipopeptides.

-

Crude Extraction: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the precipitate. Resuspend the pellet in a small volume of methanol (B129727) and sonicate to solubilize the lipopeptides. Centrifuge to remove any insoluble material.

-

Purification: The crude extract can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

UPLC-MS/MS Analysis of this compound

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A linear gradient from a low to high percentage of mobile phase B over a suitable time to achieve separation.

-

MS Detection:

-

Ionization Mode: Positive ESI.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion (Q1) would be the [M+H]+ of this compound. Product ions (Q3) would be determined by fragmentation of the precursor ion. These would need to be optimized for the specific instrument.

-

Gene Knockout of ofa Genes using Gibson Assembly and a Suicide Vector

This protocol describes the generation of a markerless deletion of an ofa gene using the suicide vector pEX18TcsacB.

-

Primer Design: Design primers to amplify ~500 bp regions upstream and downstream of the target ofa gene. The primers should include 20-40 bp overhangs that are homologous to the ends of the linearized pEX18TcsacB vector.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the upstream and downstream homology arms from Pseudomonas genomic DNA.

-

Vector Linearization: Digest the pEX18TcsacB vector with restriction enzymes that cut within the multiple cloning site.

-

Gibson Assembly: Combine the purified PCR products and the linearized vector in a Gibson Assembly master mix. Incubate at 50°C for 1 hour.

-

Transformation into E. coli: Transform the Gibson Assembly reaction into a suitable E. coli strain (e.g., DH5α). Select for transformants on LB agar (B569324) containing tetracycline.

-

Conjugation into Pseudomonas: Transfer the constructed plasmid from E. coli to the target Pseudomonas strain via biparental or triparental mating. Select for Pseudomonas cells that have integrated the plasmid into their chromosome (merodiploids) on a medium containing tetracycline and a counter-selective agent for E. coli.

-

Sucrose (B13894) Counter-selection: Culture the merodiploids in a medium without tetracycline and then plate on a medium containing sucrose. The sacB gene on the vector backbone confers sucrose sensitivity, so only cells that have undergone a second homologous recombination event to excise the plasmid will grow.

-

Verification: Screen the resulting colonies by PCR using primers that flank the deleted region to confirm the gene knockout. Sequence the PCR product to verify the deletion at the nucleotide level.

Conclusion

The biosynthesis of this compound in Pseudomonas is a complex process involving a dedicated gene cluster, a sophisticated NRPS machinery, and a hierarchical regulatory network. This technical guide has provided a detailed overview of these aspects, along with practical experimental protocols and a summary of the available quantitative data. A thorough understanding of this pathway is paramount for future research aimed at optimizing the production of this compound for its potential applications in agriculture and medicine. Further investigation into the specific signals that trigger the GacS sensor kinase and the precise quantitative effects of this compound on various pathogens will undoubtedly open new avenues for its exploitation as a valuable bioactive compound.

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]

- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Ribosomal Peptide Synthetase Genes for Orfamide B Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic and biochemical foundation of Orfamide B, a cyclic lipopeptide with significant biocontrol and potential pharmaceutical applications. This compound is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS). Understanding the genetic architecture and function of the NRPS machinery is critical for heterologous expression, bioengineering of novel derivatives, and optimizing production. This document details the core NRPS gene cluster, the biosynthetic pathway, and the key experimental protocols used for its characterization.

The this compound Biosynthetic Gene Cluster (ofa)

This compound is primarily produced by strains of Pseudomonas sp., notably CMR5c and CMR12a. Its biosynthesis is directed by a contiguous cluster of three large NRPS genes: ofaA, ofaB, and ofaC. This gene cluster orchestrates the assembly of a 10-amino acid peptide chain, which is subsequently cyclized and attached to a fatty acid tail. The organization of the ofa gene cluster in Pseudomonas sp. CMR5c, the sequence of which has been deposited in GenBank under accession number KT613918, also includes flanking regulatory and transport-related genes.

Genetic Organization

The ofa locus consists of the three core synthetase genes. Unlike some other lipopeptide biosynthetic clusters, the orfamide cluster is not split across different genomic locations. Downstream of the core synthetases, genes homologous to macA and macB have been identified, which are implicated in the secretion of the final product via a tripartite efflux pump. The cluster is also flanked by luxR-type transcriptional regulatory genes, suggesting that its expression is tightly controlled, likely in response to cell density (quorum sensing) or other environmental cues.

The Core Synthetase Genes

The synthesis of the decapeptide backbone of this compound is accomplished by the protein products of ofaA, ofaB, and ofaC. These large, multi-domain enzymes are organized into a series of modules, with each module responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.

-

ofaA : Encodes the first two modules of the NRPS assembly line.

-

ofaB : Encodes the subsequent four modules (modules 3 through 6).

-

ofaC : Encodes the final four modules (modules 7 through 10) and contains two terminal thioesterase (TE) domains responsible for releasing and cyclizing the completed peptide chain.

The this compound Biosynthetic Pathway

Non-ribosomal peptide synthesis is a modular, ATP-dependent process that functions like a protein assembly line. Each module within the OfaA, OfaB, and OfaC synthetases contains a set of core catalytic domains that perform specific functions.

Core NRPS Domains and Their Functions

-

Adenylation (A) Domain: This domain acts as the "gatekeeper" for substrate selection. It recognizes and activates a specific amino acid substrate by converting it into an aminoacyl-adenylate at the cost of one ATP molecule. The specificity of the A-domain in each module dictates the primary sequence of the final peptide.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered to the T-domain via a 4'-phosphopantetheinyl (Ppant) cofactor. This flexible arm shuttles the substrate between the other catalytic domains.

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group from the amino acid on the downstream module onto the thioester-linked growing peptide chain of the upstream module.

Assembly Line Mechanism

The biosynthesis of this compound begins with the first module of OfaA incorporating the initial amino acid, Leucine. The process proceeds colinearly through all ten modules of the OfaA-OfaB-OfaC complex. The final module on OfaC contains two thioesterase (TE) domains, which catalyze the cleavage of the linear decapeptide from the T-domain and facilitate an intramolecular esterification reaction between the C-terminal carboxyl group and the hydroxyl group of the Threonine residue at position 3, forming the cyclic lactone ring structure characteristic of orfamides.

The full amino acid sequence for this compound has been determined as Leu¹-Glu²-Leu³-Ile⁴-Leu⁵-Ser⁶-Leu⁷-Leu⁸-Ser⁹-Val¹⁰ . This sequence differs from the more common Orfamide A only at the fourth position, where Orfamide A incorporates a Valine instead of an Isoleucine.

Data Presentation

Quantitative data for the this compound NRPS genes from Pseudomonas sp. CMR5c are summarized below. Gene sizes are estimated based on the number of encoded modules and typical NRPS domain sizes, derived from the annotated GenBank accession KT613918.

| Gene | Encoded Modules | Predicted Amino Acids | Estimated Size (kb) | Encoded Protein | Estimated Protein Size (kDa) |

| ofaA | 2 | Leu, Glu | ~7.0 | OfaA | ~255 |

| ofaB | 4 | Leu, Ile, Leu, Ser | ~13.1 | OfaB | ~480 |

| ofaC | 4 | Leu, Leu, Ser, Val | ~13.5 | OfaC | ~495 |

Table 1: Characteristics of the this compound NRPS Gene Cluster.

| Parameter | Value | Reference |

| Producing Organism | Pseudomonas sp. CMR5c / CMR12a | |

| Product | This compound | |

| Number of NRPS Genes | 3 (ofaA, ofaB, ofaC) | |

| Total Number of Modules | 10 | |

| Peptide Length | 10 Amino Acids | |

| Fatty Acid Tail | 3-hydroxytetradecanoic acid (C₁₄) | |

| GenBank Accession (CMR5c) | KT613918 |

Table 2: Summary of this compound Biosynthesis.

Mandatory Visualizations

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of the this compound biosynthetic gene cluster.

Protocol 1: In Silico Identification and Analysis of the NRPS Gene Cluster

This protocol outlines the bioinformatic workflow to identify and annotate the ofa gene cluster from a bacterial whole-genome sequence.

-

Genome Assembly: Obtain a high-quality whole-genome assembly of the target organism (Pseudomonas sp. CMR5c). Ensure the data is in FASTA format.

-

BGC Identification: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version. This tool identifies putative biosynthetic gene clusters (BGCs) and provides initial annotations.

-

Cluster Annotation: Locate the predicted NRPS cluster corresponding to orfamide biosynthesis. Analyze the antiSMASH output for the number of genes, predicted modules, and domain organization (C, A, T, E, TE).

-

A-Domain Specificity Prediction: For each A-domain identified by antiSMASH, use the integrated NRPSpredictor2 tool or submit the A-domain protein sequences separately. This will predict the specific amino acid substrate for each module, allowing for a theoretical reconstruction of the peptide product.

-

Homology Analysis: Use the protein sequences of the predicted NRPS genes (ofaA, ofaB, ofaC) as queries for a BLASTp search against the NCBI non-redundant protein database to identify homologous synthetases and assess the novelty of the cluster.

Protocol 2: Functional Confirmation via Gene Mutagenesis

This protocol describes a general method for creating a targeted gene knockout to confirm the cluster's role in this compound production. This example targets the ofaB gene.

-

Construct Design: Design a knockout construct using a two-step homologous recombination (suicide vector) approach. Amplify ~1 kb upstream and downstream flanking regions of the ofaB gene from Pseudomonas sp. CMR5c genomic DNA.

-

Vector Assembly: Clone the upstream and downstream fragments into a suicide vector (e.g., pEX18Ap), flanking a selectable marker such as a gentamicin (B1671437) resistance cassette.

-

Bacterial Conjugation: Transform the final construct into a competent E. coli donor strain (e.g., S17-1). Conjugate the donor strain with the recipient Pseudomonas sp. CMR5c strain by mixing liquid cultures and plating on a supportive medium (e.g., LB agar).

-

Selection of Mutants:

-

First Crossover (Integration): Select for transconjugants on a medium containing an antibiotic for Pseudomonas selection (e.g., irgasan) and the vector's antibiotic resistance marker (e.g., carbenicillin).

-

Second Crossover (Excision): Culture the single-crossover mutants in non-selective liquid medium, then plate on a medium containing sucrose (B13894) (e.g., LB without NaCl + 10% sucrose) to select for the loss of the suicide vector backbone (which contains the sacB gene for sucrose sensitivity). Replica plate the resulting colonies to identify those that have lost the vector resistance but retained the marker from the knockout cassette (e.g., gentamicin resistant, carbenicillin (B1668345) sensitive).

-

-

Mutant Verification: Confirm the correct double-crossover event by PCR using primers that bind outside the original flanking regions and within the resistance cassette.

-

Phenotypic Analysis: Analyze the culture supernatant of the confirmed ΔofaB mutant using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production compared to the wild-type strain.

Protocol 3: Structural Elucidation of this compound

This protocol details the analytical chemistry workflow for purifying and determining the structure of the lipopeptide.

-

Cultivation and Extraction: Grow Pseudomonas sp. CMR5c in a suitable production medium (e.g., King's B broth) for 48-72 hours. Centrifuge the culture to pellet the cells. Acidify the supernatant to pH ~2.0 with HCl and extract the lipopeptides with an organic solvent like ethyl acetate. Evaporate the solvent to yield a crude extract.

-

Purification:

-

Perform initial fractionation of the crude extract using solid-phase extraction (SPE) with a C18 cartridge.

-

Subject the active fractions to reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect fractions and monitor for the target compound via MS.

-

-

Mass Spectrometry (MS) Analysis:

-

Determine the molecular weight and elemental composition of the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Perform tandem MS (MS/MS) to obtain fragmentation data. The fragmentation pattern will help to confirm the amino acid sequence and the nature of the fatty acid chain.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified, dried compound (~5-10 mg) in a deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

-

Acquire a suite of 1D and 2D NMR spectra: ¹H, ¹³C, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy).

-

Use the combination of COSY and TOCSY to identify the spin systems of the individual amino acids.

-

Use HMBC and ROESY spectra to establish the sequence of the amino acids and the linkage points between the peptide and the fatty acid tail, as well as the site of cyclization.

-

-

Stereochemistry Determination: Determine the absolute configuration (D or L) of the amino acids using methods such as Marfey's analysis or chiral gas chromatography (GC-MS) of hydrolyzed and derivatized samples.

Conclusion

The biosynthesis of this compound is a complex process governed by the large, modular ofa NRPS gene cluster. The detailed understanding of this system, achieved through a combination of bioinformatics, genetic engineering, and advanced analytical chemistry, provides a robust framework for future research. This knowledge is paramount for efforts aimed at engineering novel Orfamide derivatives with enhanced or altered biological activities, improving production titers, and unlocking the full therapeutic and biotechnological potential of this fascinating class of natural products.

The Role of Orfamide B in Bacterial Swarming Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swarming motility, a coordinated movement of bacterial populations across surfaces, is a critical factor in colonization, biofilm formation, and pathogenesis. This guide delves into the pivotal role of Orfamide B, a cyclic lipopeptide biosurfactant, in facilitating this complex behavior in Pseudomonas species. Through a comprehensive review of current research, this document outlines the molecular mechanisms, regulatory pathways, and experimental methodologies associated with this compound-mediated swarming. Particular focus is placed on the genetic regulation of this compound production via the Gac/Rsm signaling cascade and its direct impact on the physical process of swarming. This guide aims to provide a detailed technical resource for researchers investigating bacterial motility and for professionals in drug development targeting bacterial virulence and colonization.

Introduction to this compound and Swarming Motility

Swarming is a sophisticated form of bacterial locomotion characterized by the rapid and coordinated migration of a bacterial population across a semi-solid surface. This multicellular behavior is crucial for bacteria to explore new environments, acquire nutrients, and establish surface-associated communities like biofilms. The ability to swarm is often linked to bacterial virulence and pathogenesis.

A key requirement for swarming motility is the reduction of surface tension at the cell-surface interface, which is typically achieved through the secretion of biosurfactants. This compound is a cyclic lipopeptide biosurfactant produced by several species of Pseudomonas that plays a critical role as a wetting agent, enabling the collective movement of the bacterial colony.[1] Mutagenesis studies have demonstrated that orfamides are essential determinants for the swarming motility of their producing strains.[1]

The Molecular Mechanism of this compound in Swarming

This compound facilitates swarming motility by reducing the surface tension of the liquid film on the agar (B569324) surface, which allows the flagella-propelled bacteria to move across the surface collectively. The production of this compound is directly correlated with the ability of the bacterial colony to expand. Strains that are deficient in this compound production lose their swarming capability, a phenotype that can be restored by the external addition of purified this compound.[1] This restoration is dose-dependent, indicating a direct relationship between the concentration of the biosurfactant and the extent of swarming motility.[1]

Data Presentation: The Impact of this compound on Swarming Motility

The following table summarizes the quantitative and qualitative data from studies on Pseudomonas sp. CMR5c, illustrating the critical role of this compound and its regulatory elements in swarming motility.

| Strain/Condition | Genotype/Description | Swarming Phenotype | Reference |

| Pseudomonas sp. CMR5c (Wild Type) | Wild type, produces this compound | Proficient swarming | [1] |

| CMR5cΔofa | Orfamide biosynthesis mutant | Swarming blocked | [1] |

| CMR5cΔluxRup | Mutant in the upstream LuxR-type regulator | Swarming blocked | [1] |

| CMR5cΔluxRdown | Mutant in the downstream LuxR-type regulator | Swarming blocked | [1] |

| CMR5cΔofa + this compound | Orfamide biosynthesis mutant with exogenous this compound | Swarming restored (dose-dependent) | [1] |

| CMR5cΔluxRup + this compound | Upstream regulator mutant with exogenous this compound | Swarming restored (dose-dependent) | [1] |

| CMR5cΔluxRdown + this compound | Downstream regulator mutant with exogenous this compound | Swarming restored (dose-dependent) | [1] |

Regulatory Network: The Gac/Rsm Signaling Pathway

The production of this compound, and consequently swarming motility, is tightly regulated by a complex signaling network. A key player in this regulation is the Gac/Rsm signal transduction pathway, a global regulatory system in many Gram-negative bacteria.

Signaling Cascade

The Gac/Rsm pathway controls the expression of numerous genes at the post-transcriptional level. In response to environmental signals, the sensor kinase GacS autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and RsmE. By binding to RsmA/E, the sRNAs prevent these repressors from binding to the 5' untranslated region (UTR) of target mRNAs, thereby allowing their translation.

In the context of this compound production, the Gac/Rsm pathway positively regulates the expression of LuxR-type transcriptional regulators that are located within or adjacent to the orfamide biosynthesis gene cluster. These LuxR regulators directly control the transcription of the non-ribosomal peptide synthetase (NRPS) genes responsible for this compound synthesis.

Experimental Protocols

Swarming Motility Assay

This protocol is adapted from methods used to assess swarming in Pseudomonas species.[1]

Objective: To qualitatively and quantitatively assess the swarming motility of bacterial strains.

Materials:

-

Bacterial strains (wild type and mutants)

-

LB (Luria-Bertani) medium

-

Bacto Agar

-

Sterile petri dishes (90 mm)

-

Sterile deionized water

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (28°C)

Procedure:

-

Prepare Swarm Agar Plates:

-

Prepare LB medium and add 0.6% (w/v) Bacto Agar.

-

Autoclave and cool to approximately 50°C.

-

Pour the agar into sterile petri dishes (approximately 25 ml per plate) and allow them to solidify at room temperature.

-

Dry the plates in a laminar flow hood for 15-20 minutes before use.

-

-

Prepare Bacterial Inoculum:

-

Grow bacterial strains overnight in liquid LB medium at 28°C with shaking.

-

Harvest the cells by centrifugation and wash them twice with sterile deionized water.

-

Resuspend the bacterial pellets in sterile deionized water and adjust the optical density at 600 nm (OD600) to 0.9.

-

-

Inoculation:

-

Carefully spot 5 µl of the bacterial suspension onto the center of a swarm agar plate.

-

Allow the inoculum to dry completely before moving the plates.

-

-

Incubation:

-

Incubate the plates upright at 28°C.

-

-

Data Collection:

-

Observe and photograph the plates after 20 hours of incubation.

-

For quantitative analysis, measure the diameter of the swarm colony. The experiment should be performed in triplicate.

-

Droplet Collapse Assay

This qualitative assay is used to detect the production of biosurfactants.

Objective: To determine if a bacterial strain produces biosurfactants.

Materials:

-

Overnight bacterial cultures

-

Mineral oil

-

96-well microtiter plate lid or other hydrophobic surface

-

Micropipettes and sterile tips

Procedure:

-

Prepare the Surface:

-

Apply 2 µl of mineral oil to a flat, hydrophobic surface (e.g., the lid of a 96-well microtiter plate).

-

-

Apply Culture Supernatant:

-

Centrifuge an overnight bacterial culture to pellet the cells.

-

Carefully pipette 5 µl of the cell-free supernatant onto the oil-coated surface.

-

-

Observation:

-

Observe the shape of the droplet after 1 minute.

-

A collapsed, flat droplet indicates the presence of biosurfactants (positive result).

-

A beaded, stable droplet indicates the absence of biosurfactants (negative result).

-

Conclusion and Future Directions

This compound is unequivocally a key determinant of swarming motility in Pseudomonas species. Its role as a biosurfactant is essential for reducing surface tension, thereby enabling the collective migration of bacterial populations. The production of this compound is intricately regulated by the Gac/Rsm signaling pathway, highlighting a sophisticated mechanism by which bacteria control their social behaviors in response to environmental cues.

For researchers, a deeper understanding of the specific environmental signals that trigger the Gac/Rsm pathway to induce this compound production remains a key area for future investigation. For drug development professionals, the components of the this compound biosynthesis and regulatory pathways present potential targets for novel antimicrobial strategies aimed at disrupting bacterial colonization and virulence. The development of inhibitors targeting the LuxR-type regulators or the NRPS enzymes involved in this compound synthesis could prove effective in preventing swarming-dependent infections. Further research into the structure-activity relationship of this compound could also lead to the design of synthetic analogs with enhanced or inhibitory properties.

References

The Natural Function of Orfamide B in the Rhizosphere: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orfamide B, a cyclic lipopeptide (CLP) produced by rhizosphere-dwelling bacteria of the Pseudomonas genus, plays a multifaceted role in shaping the complex interactions within the plant root zone. This technical guide provides an in-depth analysis of the natural functions of this compound, detailing its biosynthesis, chemical structure, and its significant impact on microbial antagonism, bacterial motility, and plant-microbe signaling. Through a comprehensive review of current research, this document outlines the quantitative effects of this compound on fungal pathogens and oomycetes, provides detailed experimental protocols for key assays, and visualizes the known signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in microbiology, plant pathology, and drug discovery, offering insights into the potential of this compound as a biocontrol agent and a lead compound for novel therapeutic development.

Introduction

The rhizosphere, the narrow region of soil directly influenced by root secretions, is a dynamic environment teeming with microbial life. Within this competitive ecosystem, certain bacteria have evolved to produce a diverse arsenal (B13267) of secondary metabolites to secure their niche. Among these are cyclic lipopeptides (CLPs), which are non-ribosomally synthesized peptides with a lipid tail. This compound, a prominent member of the orfamide family of CLPs, is produced by beneficial Pseudomonas species, such as Pseudomonas sp. CMR5c and CMR12a.[1] It is structurally similar to Orfamide A, differing only by a single amino acid.[1] This seemingly minor structural variation, however, can influence its biological activity.

This compound's functions are critical for the producing organism's survival and its interactions with other microorganisms and the host plant. It exhibits potent antifungal and anti-oomycete activities, contributes to the swarming motility of its producer, and is implicated in the intricate signaling network that governs plant-microbe relationships.[1] Understanding the molecular basis of these functions is paramount for harnessing the potential of this compound in agricultural and pharmaceutical applications.

Biosynthesis and Chemical Structure

This compound is synthesized by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS). The biosynthesis is orchestrated by a gene cluster typically comprising three large genes: ofaA, ofaB, and ofaC. These genes encode the modular enzymatic machinery responsible for the sequential addition of amino acids and the final cyclization of the peptide.

The chemical structure of this compound consists of a 10-amino-acid peptide chain cyclized into a lactone ring, attached to a 3-hydroxy fatty acid tail. The amino acid sequence of this compound is Leu-Glu-Gln-Val-Leu-Asp-Val-Leu-Ser-Ile. It differs from Orfamide A at the ninth amino acid position, where this compound has a serine (Ser) residue while Orfamide A has a leucine (B10760876) (Leu) residue.

Data Presentation: Quantitative Effects of this compound